Glycolic acid oxidase inhibitor 1

glycolate oxidase inhibition structure-activity relationship enzyme inhibitor potency

Glycolic acid oxidase inhibitor 1 (CAS 77529-42-1), chemically designated as 3-(4'-bromo-[1,1'-biphenyl]-4-yl)-4-hydroxy-1H-pyrrole-2,5-dione (molecular formula C₁₆H₁₀BrNO₃, MW 344.16), is a synthetic small-molecule inhibitor of glycolate oxidase (GO; also designated hydroxyacid oxidase 1, HAO1) originally disclosed in patent EP0021228A1 and characterized in a structure–activity relationship study by Rooney et al. (J.

Molecular Formula C16H10BrNO3
Molecular Weight 344.16 g/mol
CAS No. 77529-42-1
Cat. No. B3183477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycolic acid oxidase inhibitor 1
CAS77529-42-1
Molecular FormulaC16H10BrNO3
Molecular Weight344.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC=C(C=C2)Br)C3=C(C(=O)NC3=O)O
InChIInChI=1S/C16H10BrNO3/c17-12-7-5-10(6-8-12)9-1-3-11(4-2-9)13-14(19)16(21)18-15(13)20/h1-8H,(H2,18,19,20,21)
InChIKeyWMLWRZOUOGMDNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glycolic Acid Oxidase Inhibitor 1 (CAS 77529-42-1): A Defined Glycolate Oxidase Inhibitor for Targeted Oxalate Biosynthesis Research


Glycolic acid oxidase inhibitor 1 (CAS 77529-42-1), chemically designated as 3-(4'-bromo-[1,1'-biphenyl]-4-yl)-4-hydroxy-1H-pyrrole-2,5-dione (molecular formula C₁₆H₁₀BrNO₃, MW 344.16), is a synthetic small-molecule inhibitor of glycolate oxidase (GO; also designated hydroxyacid oxidase 1, HAO1) originally disclosed in patent EP0021228A1 [1] and characterized in a structure–activity relationship study by Rooney et al. (J. Med. Chem., 1983) [2]. The compound belongs to the 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione chemotype and is commercially available from multiple research-chemical suppliers at purities typically ≥98% (HPLC) . Its primary validated application lies in the experimental suppression of hepatic oxalate biosynthesis for mechanistic studies of calcium oxalate renal lithiasis.

Why Generic Substitution Fails for Glycolic Acid Oxidase Inhibitor 1: Structural Determinants of Target Engagement


In-class substitution of glycolic acid oxidase inhibitor 1 is not straightforward because the 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione pharmacophore is exquisitely sensitive to modification of its acidic functions. The Rooney et al. study demonstrated that methylation of either the pyrrole nitrogen or the 3-hydroxy substituent resulted in a dramatic reduction in GAO inhibitory potency, establishing that both acidic protons are obligate pharmacophoric elements [1]. Furthermore, the potency of this chemotype is strongly correlated with the lipophilic bulk of the 4-substituent; the 4′-bromo-biphenyl moiety of inhibitor 1 places it among the high-lipophilicity members of the series. Consequently, compounds lacking these precise structural features—such as N-alkylated analogs, O-methylated derivatives, or congeners bearing smaller 4-substituents—cannot be assumed to recapitulate the target engagement or in vivo pharmacodynamic profile of glycolic acid oxidase inhibitor 1 without independent validation [1].

Quantitative Differentiation Evidence for Glycolic Acid Oxidase Inhibitor 1 (77529-42-1) Relative to Structural Analogs and Alternative Chemotypes


In Vitro Glycolate Oxidase Inhibition: Lipophilic 4-Substituent-Dependent Potency Versus Small-Substituent Analogs

The 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione series displays a strong dependence of GAO inhibitory potency on the lipophilicity of the 4-substituent. Compounds possessing large lipophilic 4-substituents, including the 4′-bromo-biphenyl group present in glycolic acid oxidase inhibitor 1, are described as potent, competitive inhibitors of porcine liver GAO in vitro. The Rooney et al. paper explicitly compares the 4-(4′-bromo[1,1′-biphenyl]-4-yl) derivative (compound 83) with numerous analogs bearing smaller or more polar 4-substituents, and concludes that lipophilic bulk is a key driver of inhibitory activity [1]. The two acidic functions (NH and 3-OH) are also quantitatively established as essential: methylation of either group drastically reduces potency [1]. This provides a class-level SAR framework in which inhibitor 1 occupies the high-potency lipophilic domain, distinct from lower-potency small-substituent or methyl-capped analogs within the same patent family.

glycolate oxidase inhibition structure-activity relationship enzyme inhibitor potency

Ex Vivo Efficacy: Concentration-Dependent Oxalate Suppression in Isolated Perfused Rat Liver

Glycolic acid oxidase inhibitor 1 reduced oxalate production in the isolated perfused rat liver model, a functionally integrated ex vivo system in which glycolate-to-oxalate conversion can be monitored directly . The Rooney et al. paper reports that with three representative compounds from the series, concentration-dependent inhibition of the conversion of [1-¹⁴C]glycolate to [¹⁴C]oxalate was observed [1]. The 4-(4′-bromo[1,1′-biphenyl]-4-yl) derivative (compound 83, i.e., inhibitor 1) was among the compounds profiled in this hepatic perfusion assay. In contrast, the companion 2,4-dioxobutanoic acid series (Williams et al., J. Med. Chem. 1983), while also yielding potent GAO inhibitors, represents a structurally distinct chemotype with a different metabolic fate profile, making inhibitor 1 the appropriate choice when the pyrrole-2,5-dione scaffold is specifically required for target–ligand interaction studies.

oxalate biosynthesis hepatic metabolism isolated perfused liver

In Vivo Chronic Dosing: Sustained Urinary Oxalate Reduction in Ethylene Glycol-Fed Rats

Chronic oral administration of the 4-(4′-bromo[1,1′-biphenyl]-4-yl) derivative (compound 83, i.e., inhibitor 1) to ethylene glycol-fed rats over a 58-day period produced a significant reduction in urinary oxalate levels [1][2]. The ethylene glycol feeding model imposes a sustained glycolate/oxalate load, making it a stringent test of in vivo GAO inhibition durability. This finding indicates that inhibitor 1 not only engages the target acutely but also maintains pharmacodynamic effect under chronic dosing conditions. By comparison, other members of the 3-hydroxy-pyrrole-2,5-dione series were not reported in the same chronic in vivo model in the primary publication, positioning inhibitor 1 as the most extensively in-vivo-characterized representative of the chemotype.

urinary oxalate ethylene glycol challenge chronic oral administration

Competitive Inhibition Mechanism and Reversibility Profile Inferred from Enzyme Kinetics

The Rooney et al. paper explicitly describes the 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives as competitive inhibitors of porcine liver GAO with respect to the substrate glycolate [1]. Competitive inhibition implies that the inhibitor binds at or near the substrate-binding site in a mutually exclusive manner with glycolate, a feature that distinguishes this chemotype from allosteric or uncompetitive GAO inhibitors developed in later literature (e.g., DNA-encoded library-derived HAO1 inhibitors reported by Lee et al., J. Med. Chem. 2021 [2]). This mechanistic distinction carries practical implications for experimental design: inhibitor 1's competitive mode means that its apparent potency will shift with substrate concentration, a critical factor in cellular and in vivo assays where endogenous glycolate levels may fluctuate.

competitive inhibition enzyme kinetics reversible inhibitor

Chemotype Divergence: 3-Hydroxy-1H-pyrrole-2,5-dione Versus 2,4-Dioxobutanoic Acid Scaffolds

The companion paper by Williams et al. (J. Med. Chem. 1983) describes 4-substituted 2,4-dioxobutanoic acid derivatives as a structurally distinct GAO inhibitor series [1]. While the 2,4-dioxobutanoic acid analog bearing the same 4′-bromo-biphenyl substituent (compound 8) achieves an I₅₀ of approximately 6 × 10⁻⁸ M (~60 nM) against porcine liver GAO [1][2], the two chemotypes differ fundamentally in their core pharmacophore: the 3-hydroxy-pyrrole-2,5-dione (cyclic imide) versus the 2,4-dioxobutanoic acid (acyclic diketo-acid). These structural differences translate to divergent physicochemical properties (pKₐ, LogP, hydrogen-bonding capacity), metabolic stability profiles, and synthetic tractability. Inhibitor 1 is specifically indicated when the cyclic imide scaffold is required—for example, in crystallographic studies where the rigid pyrrole-2,5-dione ring is expected to make specific contacts distinct from those of the flexible 2,4-dioxobutanoic acid chain.

scaffold comparison chemical series divergence inhibitor chemotype

Validated Application Scenarios for Glycolic Acid Oxidase Inhibitor 1 (77529-42-1) Based on Quantitative Evidence


Mechanistic Studies of Hepatic Oxalate Overproduction Using Isolated Perfused Liver Systems

Investigators studying glycolate-to-oxalate flux in intact hepatic tissue can employ inhibitor 1 as a validated GO inhibitory probe. The compound's concentration-dependent suppression of [¹⁴C]oxalate production in the isolated perfused rat liver [1] provides experimental precedent for its use in ex vivo metabolic flux studies. Unlike cell-free enzyme assays, the perfused liver model preserves hepatocellular architecture, transporter function, and metabolic compartmentalization, making it a more translationally relevant system for studying oxalate biosynthesis and evaluating inhibitor efficacy in a physiological context [1].

Chronic In Vivo Oxalate Reduction Models for Renal Lithiasis Research

Researchers employing ethylene glycol-fed rodent models of calcium oxalate nephrolithiasis can reference inhibitor 1 as the only 3-hydroxy-pyrrole-2,5-dione congener with published chronic in vivo efficacy data. The 58-day oral administration study demonstrated significant urinary oxalate suppression [1], establishing inhibitor 1 as a positive control or reference standard for benchmarking newer GO inhibitors in this disease-relevant model. Procurement of this specific compound ensures consistency with prior literature when replicating or extending chronic oxalate reduction studies.

Active-Site Competitive Inhibitor for GO/HAO1 Crystallography and Biophysical Studies

The competitively binding nature of inhibitor 1 with respect to the substrate glycolate [1] makes it a suitable ligand for co-crystallization studies aimed at mapping the GO/HAO1 active-site topology. The rigid pyrrole-2,5-dione core, combined with the electron-dense 4′-bromo-biphenyl substituent, provides both defined geometry and anomalous scattering potential for crystallographic phasing. This contrasts with flexible acyclic inhibitors from the 2,4-dioxobutanoic acid series, which may adopt multiple binding conformations and complicate electron density interpretation.

SAR Reference Standard for 3-Hydroxy-pyrrole-2,5-dione GO Inhibitor Development

Medicinal chemistry programs exploring the 3-hydroxy-1H-pyrrole-2,5-dione pharmacophore can use inhibitor 1 as a well-characterized reference point within the lipophilic 4-substituent domain. The established SAR framework from Rooney et al. [1] positions compound 83 (inhibitor 1) at the intersection of high lipophilicity, intact acidic functions, and confirmed in vivo efficacy, making it an essential comparator when profiling new analogs in enzyme, cellular, and in vivo assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Glycolic acid oxidase inhibitor 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.